molecular formula C15H14F3NO3S2 B2728109 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034562-52-0

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2728109
CAS RN: 2034562-52-0
M. Wt: 377.4
InChI Key: ODPOXPRPMHVJQZ-UHFFFAOYSA-N
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Description

The compound “5-acetylthiophen-2-yl” is a part of various chemicals including "5-Acetylthiophene-2-boronic acid" . It’s a chemical used in scientific research .


Molecular Structure Analysis

The molecular structure of “5-acetylthiophen-2-yl” part of the compound can be represented by the SMILES notation: B (C1=CC=C (S1)C (=O)C) (O)O .


Physical And Chemical Properties Analysis

The “5-acetylthiophen-2-yl” part of the compound has a molecular weight of 169.989 g/mol . It has a melting point of 142°C to 148°C .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide and its derivatives have been synthesized and characterized for various potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their bioactivities, revealing that certain compounds exhibited anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Additionally, some compounds showed modest inhibition of HCV NS5B RdRp activity, indicating potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Anticancer Activity

Łukasz Tomorowicz et al. (2020) synthesized a series of novel derivatives and conducted antitumor evaluation, molecular modeling, and QSAR studies. The most active compounds demonstrated significant cytotoxic activity and selectivity against colon, breast, and cervical cancer cell lines, with further QSAR studies providing statistically significant and predictive models for their cytotoxic activity. Molecular docking studies suggested possible binding modes within the active site of the MDM2 protein, highlighting the compounds' potential as anticancer agents (Łukasz Tomorowicz et al., 2020).

Chemical Synthesis and Characterization

M. Miura et al. (1998) explored the oxidative cross-coupling reactions involving N-(2‘-Phenylphenyl)benzenesulfonamides, demonstrating the production of 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives in high yields. This work contributes to the understanding of chemical reactions and potential applications of benzenesulfonamide derivatives in synthesizing complex molecules (M. Miura et al., 1998).

Safety and Hazards

The “5-acetylthiophen-2-yl” part of the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S2/c1-10(20)14-7-4-12(23-14)8-9-19-24(21,22)13-5-2-11(3-6-13)15(16,17)18/h2-7,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPOXPRPMHVJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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